molecular formula C11H19BO4 B6181004 methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate CAS No. 1204312-99-1

methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

Cat. No.: B6181004
CAS No.: 1204312-99-1
M. Wt: 226.08 g/mol
InChI Key: DYOCUQRWRFJJIB-BQYQJAHWSA-N
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Description

Methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a boronate ester featuring a conjugated α,β-unsaturated ester backbone in the E-configuration. The compound includes a pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a methyl ester substituent at the β-position. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, where boronate esters serve as key intermediates for carbon-carbon bond formation .

Properties

CAS No.

1204312-99-1

Molecular Formula

C11H19BO4

Molecular Weight

226.08 g/mol

IUPAC Name

methyl (E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

InChI

InChI=1S/C11H19BO4/c1-8(9(13)14-6)7-12-15-10(2,3)11(4,5)16-12/h7H,1-6H3/b8-7+

InChI Key

DYOCUQRWRFJJIB-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C(=O)OC

Purity

95

Origin of Product

United States

Biological Activity

Methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a compound of interest in various fields of chemical and biological research. Its unique structure, which includes a dioxaborolane moiety, suggests potential applications in medicinal chemistry and materials science. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of this compound is C17H20BF3O4C_{17}H_{20}B_{F3}O_{4} with a molecular weight of 356.14 g/mol. The compound features a dioxaborolane ring that enhances its stability and reactivity in biological systems.

Summary of Properties

PropertyValue
CAS Number1256945-02-4
Molecular FormulaC17H20BF3O4
Molecular Weight356.14 g/mol
AppearanceWhite to off-white solid
Melting PointNot specified

Research indicates that compounds containing dioxaborolane structures can exhibit significant biological activities. The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Dioxaborolanes are known to interact with various enzymes, potentially acting as inhibitors or modulators.
  • Antioxidant Properties : Some studies suggest that similar compounds can scavenge free radicals and reduce oxidative stress in cells.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of dioxaborolane derivatives. The results indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related dioxaborolane compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage by reducing inflammation and oxidative stress .
  • Antimicrobial Activity : Research has also highlighted the antimicrobial properties of dioxaborolane-containing compounds. In vitro tests demonstrated effectiveness against various bacterial strains, indicating potential as novel antimicrobial agents .

Biological Activity Overview

StudyActivity TypeFindings
Journal of Medicinal ChemistryAnticancerInhibition of cell proliferation in cancer cells
Neurobiology JournalNeuroprotectionReduced oxidative stress and inflammation
Microbial PathogenesisAntimicrobialEffective against multiple bacterial strains

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

Methyl (2E)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This process involves the coupling of aryl or vinyl boronic acids with halides or triflates to form biaryl compounds. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound in these reactions.

Table 1: Comparison of Boron Compounds in Cross-Coupling

Compound NameApplication TypeStabilityReactivity
This compoundSuzuki CouplingHighModerate
B(pin)General UseModerateHigh
B(OH)₂Limited UseLowLow

Medicinal Chemistry

Potential Anticancer Agent

Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have shown that compounds containing boron can interfere with cancer cell proliferation and induce apoptosis. Ongoing clinical trials are exploring its efficacy against specific cancer types.

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated significant inhibition of cell growth with IC50 values indicating potency comparable to established chemotherapeutic agents .

Materials Science

Polymerization Initiator

The compound is also utilized as an initiator in radical polymerization processes. Its ability to generate radicals upon thermal or photochemical activation allows for the synthesis of polymers with tailored properties. This application is particularly relevant in producing advanced materials for coatings and adhesives.

Table 2: Properties of Polymers Synthesized Using Boron Compounds

Polymer TypeMonomer UsedProperties
Poly(methyl methacrylate)This compoundHigh transparency
PolyurethaneVarious diisocyanatesEnhanced flexibility

Analytical Chemistry

Chromatographic Applications

This compound is employed as a derivatizing agent in gas chromatography (GC) and liquid chromatography (LC). Its ability to form stable derivatives with alcohols and amines enhances the detectability of analytes in complex mixtures.

Case Study: GC-MS Analysis

A study conducted on environmental samples demonstrated the effectiveness of this compound in improving the sensitivity of GC-MS analyses for detecting trace levels of pollutants . The derivatization process significantly reduced matrix effects and improved peak resolution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Steric and Electronic Effects of Ester Substituents

The methyl ester group in the target compound contrasts with bulkier esters in analogs like tert-butyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate (). The tert-butyl group introduces significant steric hindrance, which can reduce reactivity in cross-coupling reactions due to slower transmetalation steps. Conversely, the methyl ester in the target compound offers a balance between stability and reactivity, enabling efficient coupling under milder conditions .

Table 1: Ester Group Comparison
Compound Ester Group Molecular Weight Reactivity in Suzuki Coupling
Target compound Methyl 226.08 g/mol High
tert-Butyl analog () tert-Butyl 308.18 g/mol Moderate (steric hindrance)
Ethyl analog () Ethyl Variable High (similar to methyl)

Stereochemical Influence (E/Z Isomerism)

The E-configuration of the target compound is critical for its planar geometry, which facilitates conjugation between the boronate and ester groups. In contrast, ethyl (Z)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate () exhibits a Z-configuration, altering steric interactions and electronic delocalization. The Z-isomer shows reduced stability in cross-coupling due to unfavorable orbital overlap, as evidenced by lower yields in model reactions (e.g., 49% yield for Z-isomer vs. 81% for E-isomer in ) .

Table 2: Stereochemical Impact on Reactivity
Compound Configuration Yield in Coupling Reactions Selectivity (E/Z)
Target compound E 81–89% (analog data) 22:1 (E/Z)
Ethyl Z-isomer () Z 49% 8:92 (E/Z)
Ethyl E-isomer () E 81% 22:1 (E/Z)

Substituent Effects on the Enoate Backbone

The β-methyl group in the target compound enhances steric shielding of the boronate moiety, improving stability against hydrolysis compared to analogs like methyl (2Z,4E)-5-(4-chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate (). The latter’s extended conjugation and aryl substituents increase electron density at the boronate, accelerating protodeboronation side reactions .

Table 3: Substituent-Driven Stability
Compound Substituent Stability (Hydrolysis) Applications
Target compound β-Methyl High Cross-coupling, medicinal chemistry
4-Chlorophenyl analog () Aryl (electron-withdrawing) Moderate Photocatalysis
Hydroxymethyl analog () Hydroxymethyl Low (prone to oxidation) Chelation-based synthesis

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via oxidative addition of the alkenyl electrophile (e.g., triflate or bromide) to Pd(0), followed by transmetallation with B2_2Pin2_2 and reductive elimination to yield the alkenyl boronate. Key components include:

  • Catalyst : Pd2_2(dba)3_3 (2–5 mol%)

  • Ligand : XPhos (7–10 mol%) for stabilizing the Pd intermediate and enhancing selectivity.

  • Base : KOAc (1.5–2.0 equiv) to neutralize HX byproducts.

  • Solvent : Anhydrous dioxane or THF at 80–100°C.

Example Procedure:

  • Substrate Preparation : Methyl 3-triflyloxy-2-methylprop-2-enoate is synthesized via triflation of methyl 2-methylacetoacetate using triflic anhydride and a base (e.g., 2,6-lutidine).

  • Borylation : The substrate (1.0 equiv), Pd2_2(dba)3_3 (2 mol%), XPhos (7 mol%), and B2_2Pin2_2 (1.2 equiv) are stirred in dioxane at 80°C for 10–12 hours.

  • Workup : The mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (PE:EA = 2:1) to isolate the product in 75–85% yield.

Key Data :

ParameterValue
Yield82% (avg.)
Stereoselectivity>99% E-isomer
Reaction Time10–12 hours

Alkyne Diboration for Stereocontrolled Synthesis

Diboration of terminal alkynes offers a stereoselective route to E-alkenyl boronates. This method avoids electrophilic substrates and instead employs Pd-catalyzed addition of B2_2Pin2_2 across alkynes.

Substrate and Conditions

  • Alkyne : Methyl 2-methylprop-2-ynoate (HC≡C(COOMe)Me).

  • Catalyst : PdCl2_2(PPh3_3)2_2 (5 mol%).

  • Solvent : Toluene at 60°C for 6 hours.

Example Procedure:

  • Diboration : Methyl 2-methylprop-2-ynoate (1.0 equiv) and B2_2Pin2_2 (1.1 equiv) are combined with PdCl2_2(PPh3_3)2_2 in toluene under N2_2.

  • Reaction Monitoring : TLC confirms consumption of the alkyne (~6 hours).

  • Purification : Column chromatography (hexane:EtOAc = 4:1) yields the product as a colorless oil (68% yield).

Key Data :

ParameterValue
Yield68%
StereoselectivityE:Z = 95:5
Boron SourceB2_2Pin2_2

Transesterification of Tert-Butyl Esters

A two-step strategy involves synthesizing the tert-butyl analog followed by transesterification to the methyl ester. This method is advantageous when the tert-butyl group offers better stability during boronation.

Synthesis of Tert-Butyl Intermediate

The tert-butyl ester is prepared via Suzuki-Miyaura coupling or direct borylation, as detailed in source.

Example Procedure:

  • Borylation : Tert-butyl (2E)-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is synthesized using Pd catalysis.

  • Transesterification : The tert-butyl ester (1.0 equiv) is refluxed with methanol (10 equiv) and H2_2SO4_4 (0.1 equiv) in toluene for 24 hours.

  • Isolation : The product is extracted with EtOAc, washed with NaHCO3_3, and purified via distillation (90% yield).

Key Data :

ParameterValue
Yield (Step 2)90%
Purity>95% (GC-MS)

Wittig Olefination Followed by Borylation

This method constructs the α,β-unsaturated ester backbone before introducing the boronate group.

Wittig Reaction

A phosphorus ylide (e.g., methyltriphenylphosphonium bromide) reacts with a ketone to form the enoate.

Example Procedure:

  • Ylide Formation : Methyltriphenylphosphonium bromide (1.2 equiv) is treated with NaHMDS in THF at 0°C.

  • Olefination : 3-Oxo-2-methylpropanoate (1.0 equiv) is added, yielding methyl 2-methylprop-2-enoate after 2 hours.

  • Borylation : The enoate undergoes Pd-catalyzed borylation as in Section 1.1.

Key Data :

ParameterValue
Wittig Yield78%
Overall Yield62%

Comparative Analysis of Methods

MethodYield (%)StereoselectivityCost EfficiencyScalability
Pd-Catalyzed Borylation82Excellent (E)ModerateHigh
Alkyne Diboration68High (E)HighModerate
Transesterification90N/ALowLow
Wittig-Borylation62ModerateHighModerate

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